molecular formula C16H8Cl2FNO2 B5793641 2-(2,4-dichlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one

2-(2,4-dichlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B5793641
M. Wt: 336.1 g/mol
InChI Key: JNQVHJMXYIENLM-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-4-(2-fluorobenzylidene)-1,3-oxazol-5(4H)-one, commonly known as DCFO, is a synthetic compound with a unique chemical structure. It belongs to the family of oxazolones and has been extensively studied for its potential applications in the field of medicinal chemistry. DCFO has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of DCFO is not fully understood. However, several studies have suggested that the compound may exert its biological effects through the modulation of various signaling pathways. DCFO has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2), which are involved in the inflammatory response. DCFO has also been shown to modulate the activity of several receptors, including the adenosine A2A receptor, which is involved in the regulation of immune response.
Biochemical and Physiological Effects:
DCFO has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. DCFO has also been shown to induce apoptosis, or programmed cell death, in several cancer cell lines. Additionally, DCFO has been shown to exhibit antiviral activity against several viruses, including hepatitis B virus and human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

DCFO has several advantages and limitations for lab experiments. One of the main advantages is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. DCFO is also relatively easy to synthesize, making it readily available for research purposes. However, DCFO has several limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments involving DCFO.

Future Directions

There are several future directions for research involving DCFO. One potential direction is the development of new drugs based on the chemical structure of DCFO. Several studies have suggested that modifications to the structure of DCFO may lead to compounds with improved biological activity and reduced toxicity. Another potential direction is the investigation of the mechanism of action of DCFO. Further studies are needed to fully understand how DCFO exerts its biological effects and to identify potential targets for drug development. Additionally, studies are needed to evaluate the safety and efficacy of DCFO in animal models and in clinical trials.

Synthesis Methods

The synthesis of DCFO can be achieved through a multi-step process, involving the reaction of 2,4-dichlorophenyl hydrazine with 2-fluorobenzaldehyde, followed by the condensation of the resulting product with ethyl acetoacetate. The final step involves the cyclization of the intermediate product to form DCFO. The synthesis of DCFO has been well established in the literature, and several modifications to the process have been reported to improve the yield and purity of the compound.

Scientific Research Applications

DCFO has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties. DCFO has also been shown to modulate the activity of several enzymes and receptors, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

(4E)-2-(2,4-dichlorophenyl)-4-[(2-fluorophenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2FNO2/c17-10-5-6-11(12(18)8-10)15-20-14(16(21)22-15)7-9-3-1-2-4-13(9)19/h1-8H/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQVHJMXYIENLM-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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